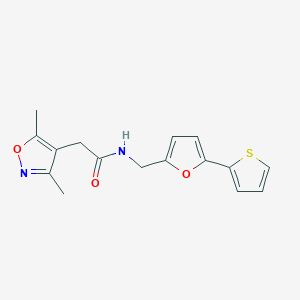

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Description

2-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a heterocyclic organic compound featuring a central acetamide backbone. Its structure incorporates a 3,5-dimethylisoxazole moiety linked to the acetamide’s carbonyl group and a furan-thiophene hybrid substituent on the nitrogen atom. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heteroaromatic interactions .

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-10-13(11(2)21-18-10)8-16(19)17-9-12-5-6-14(20-12)15-4-3-7-22-15/h3-7H,8-9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYCOJHVIPXMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the thiophene and furan rings. Key steps may include:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the Furan Ring: The furan ring can be introduced via a similar cross-coupling reaction or through a direct functionalization method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, leading to the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related analogs from pharmacopeial and synthetic literature. Key differences lie in core heterocycles, substituent arrangements, and functional groups, which influence physicochemical and pharmacological behavior.

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity: The target compound’s isoxazole-thiophene-furan system contrasts with thiazole-centric analogs (e.g., Compounds x, l). Isoxazole rings exhibit higher metabolic resistance compared to thiazoles, which are prone to oxidative degradation .

Functional Group Impact :

- Acetamide vs. Carbamate/Carboxylate : The acetamide group in the target compound offers hydrogen-bonding versatility, whereas carbamates (Compound x) and carboxylates (Compound l) introduce steric bulk or charge, altering solubility and target selectivity.

- Nitroethenediamine (Compound 9) lacks the heteroaromatic complexity of the target compound, limiting its interaction profiles to proton-pump inhibition .

Pharmacological Potential: The target compound’s combination of isoxazole and thiophene-furan suggests dual mechanisms: kinase inhibition (via isoxazole) and redox modulation (via thiophene) . In contrast, Compound l’s imidazolidinone moiety directs specificity toward bacterial enzyme targets, a feature absent in the target compound .

Computational Insights:

Density-functional theory (DFT) analyses (e.g., B3LYP functionals ) predict the target compound’s electronic distribution to favor charge transfer at the isoxazole-thiophene interface, a property less pronounced in thiazole analogs.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an isoxazole ring and a thiophene-furan moiety. Its IUPAC name is 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide. The presence of these functional groups contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O3S |

| Molecular Weight | 316.37 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activities through specific binding interactions. The exact mechanisms are still under investigation but could involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptor sites leading to altered cellular responses.

Anticancer Activity

Compounds containing isoxazole and thiophene rings have been evaluated for their anticancer potential. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and B16F10 (melanoma) cells.

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Analogous compounds have shown significant inhibition of mushroom tyrosinase, suggesting that this compound may exhibit similar properties.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Kojic Acid | 24.09 | Positive control |

| Analog 1 | 17.62 | Moderate inhibition |

| Analog 3 | 1.12 | Strong inhibition |

Case Studies

-

Cell Viability Assays : In experiments with B16F10 cells, several analogs were tested for cytotoxicity at varying concentrations. Results indicated that while some analogs were non-toxic at lower doses, others exhibited significant cytotoxicity.

- Findings : Analog 3 showed no cytotoxic effects at concentrations up to 20 µM over 72 hours, while Analog 2 was cytotoxic even at low concentrations.

- In Vivo Studies : Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to establish its therapeutic potential fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.